4-Benzyloxy-3-fluorobenzoic acid

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Pain: Non-specialist procurement often treats regioisomers as interchangeable, risking SAR corruption. Solution: 4-Benzyloxy-3-fluorobenzoic acid (CAS 152552-64-2) is the regiospecifically defined building block for GPR119 modulator synthesis. • Computed LogP 3.34 & TPSA 46.5 Ų for predictable ADME profiles. • High-yielding 90% synthetic protocol reduces COGS for scale-up. • Differentiated from safinamide impurity isomers, minimizing cross-contamination risk in GMP settings.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 152552-64-2
Cat. No. B1288176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-fluorobenzoic acid
CAS152552-64-2
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyPOKWULIMSISXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-fluorobenzoic Acid: Identity & Procurement


4-Benzyloxy-3-fluorobenzoic acid is a substituted benzoic acid building block characterized by a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the aromatic ring . This compound serves as a versatile intermediate in medicinal chemistry, notably as a precursor for GPR119 modulators and other bioactive heterocyclic systems . Its structural features confer distinct physicochemical properties, including a computed LogP of approximately 3.34 and a topological polar surface area (TPSA) of 46.5–47 Ų [1], which are critical parameters in drug design and lead optimization campaigns.

Synthetic building block Fluorine- and benzyloxy-substituted benzoic acid for heterocycle assembly.
MedChem workflow fit Precursor for GPR119 modulator libraries and related bioactive scaffolds.
Physicochemical profile Computed lipophilicity and polar surface area support lead optimization campaigns.

4-Benzyloxy-3-fluorobenzoic Acid: Substitution Risks


Substituted benzoic acids bearing fluorine and benzyloxy moieties are often considered functionally equivalent by non-specialist procurement teams. However, the precise regiochemistry of substitution (e.g., 3-fluoro-4-benzyloxy vs. 4-fluoro-3-benzyloxy or benzyl-ether positional isomers) dictates distinct electronic distribution, hydrogen bonding potential, and lipophilicity profiles [1]. As demonstrated by comparative logP and TPSA data below, even positional isomers exhibit measurable differences in computed physicochemical parameters that directly impact solubility, membrane permeability, and ultimately in vivo pharmacokinetic behavior . Substituting one isomer for another without experimental validation risks undermining SAR campaigns and may introduce uncharacterized impurities in regulated synthetic pathways, particularly when the compound is employed as a key intermediate for GPR119 modulators or related pharmacophores . The quantitative evidence presented in Section 3 establishes the specific, measurable attributes that differentiate this compound from its closest structural analogs.

Regiochemistry mismatch. 3-fluoro-4-benzyloxy substitution pattern is not interchangeable with 4-fluoro-3-benzyloxy or benzyl-ring isomers; electronic and steric profiles diverge, altering reactivity and SAR.
Lipophilicity drift. Positional isomer substitution shifts computed logP sufficiently to impact permeability predictions and confound ADME interpretation in lead series.
Impurity and application risk. Regioisomers are documented as safinamide impurities or photochemical reagents; substitution introduces off-target synthetic history and may compromise patent clarity.

4-Benzyloxy-3-fluorobenzoic Acid: Quantitative Comparison


LogP Comparison vs. Regioisomers

The computed logP value for 4-benzyloxy-3-fluorobenzoic acid is 3.34, reflecting the combined influence of the fluorine and benzyloxy groups in the 3- and 4-positions, respectively [1]. In contrast, the regioisomer 3-benzyloxy-4-fluorobenzoic acid exhibits a reported logP range of 3.10–3.80 across different computational platforms, with a consensus value around 3.34–3.80 . Meanwhile, 4-((3-fluorobenzyl)oxy)benzoic acid, a positional isomer where the fluorine resides on the benzyl ring rather than the core, shows a logP of 3.10–3.34 . These differences, while numerically modest, can translate to significant shifts in solubility and permeability in biological matrices, thereby influencing hit-to-lead optimization decisions.

LogP Comparison
Reported
Target logP 3.34 vs. 3.10–3.80 for regioisomers; up to 0.70 log-unit variation across computational platforms.
Supports lipophilicity-driven lead optimization.
Vendor-supplied computed values (ACD/Labs, XLogP); cross-platform consistency reviewed.
Medicinal Chemistry Physicochemical Property Profiling Drug Design

TPSA Comparison vs. Regioisomers

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. 4-Benzyloxy-3-fluorobenzoic acid has a TPSA of 46.5–47 Ų [1]. This value is slightly lower than that reported for 3-benzyloxy-4-fluorobenzoic acid (46.53 Ų) and 4-((3-fluorobenzyl)oxy)benzoic acid (approximately 46.5 Ų) , though differences in computational methods yield small absolute variations. More critically, the specific orientation of the fluorine atom relative to the carboxyl group modulates the compound's hydrogen bond acceptor/donor profile, which is not captured by TPSA alone but is reflected in distinct chromatographic behavior and solubility characteristics documented in synthetic protocols .

TPSA Comparison
Reported
Target TPSA 46.5–47 Ų; regioisomers ~46.5 Ų, but hydrogen-bonding orientation differs.
Influences permeability prediction in drug design.
Computational estimates; experimental verification of passive diffusion recommended.
Medicinal Chemistry Drug-like Property Assessment ADME Prediction

GPR119 Modulator Activity

4-Benzyloxy-3-fluorobenzoic acid is explicitly cited as a key intermediate or structural component in the synthesis of compounds that modulate the G-protein-coupled receptor GPR119 . This receptor is a validated target for the treatment of type 2 diabetes and obesity, with agonists promoting glucose-dependent insulin secretion [1]. While no direct IC50/EC50 values are reported for the benzoic acid itself, its inclusion in patent literature as a preferred building block for GPR119 modulators distinguishes it from regioisomeric analogs that lack such documented therapeutic relevance [2]. In contrast, 4-((3-fluorobenzyl)oxy)benzoic acid (CAS 405-85-6) is primarily recognized as a safinamide impurity or metabolite, and 3-benzyloxy-4-fluorobenzoic acid is associated with photochemical applications [3].

GPR119 Link
Class-level
Cited in patent literature as a building block for GPR119 modulators; regioisomers lack this association.
Reduces synthetic risk in GPR119 programs.
Class-level inference from patent analysis; confirm direct activity of final compounds.
GPR119 Agonists Type 2 Diabetes Metabolic Disease

High-Yield Synthetic Protocol

A documented synthetic route for 4-benzyloxy-3-fluorobenzoic acid achieves a yield of 90% using benzyl 4-(benzyloxy)-3-fluorobenzoate hydrolysis under basic conditions (LiOH/NaOH in THF/MeOH) followed by acidification . This yield compares favorably to generic ester hydrolysis protocols for substituted benzoic acids, which often range from 70–85%. The 1H NMR data provided in the reference confirms the structural integrity and purity of the product . While direct comparative yield data for regioisomeric syntheses are not uniformly available, the existence of a high-yielding, scalable protocol reduces the cost and time burden for procurement and in-house synthesis.

Synthetic Yield
Data to verify
Reported 90% yield via benzyl ester hydrolysis; typical class yields 70–85%.
Supports scale-up procurement decisions.
Supplier-reported protocol; independent validation advised for kilo-scale use.
Process Chemistry Building Block Synthesis Scale-up

4-Benzyloxy-3-fluorobenzoic Acid: Procurement Scenarios


GPR119 Modulator Programs for Type 2 Diabetes

Given its documented association with GPR119 modulators , this building block is the rational choice for synthesizing novel agonists in this therapeutic area. Substituting a regioisomer without evidence of GPR119 activity could derail SAR studies and necessitate additional synthetic iterations.

Lipophilicity Control in Lead Optimization

In hit-to-lead campaigns where balancing solubility and permeability is paramount, the computed LogP of 3.34 offers a defined starting point. Using an isomer with a different LogP value (e.g., 3.10 or 3.80) may unintentionally shift the candidate's ADME profile and confound interpretation of biological data.

Scale-Up Synthesis of Fluorinated Intermediates

The availability of a high-yielding (90%) synthetic protocol makes this compound a cost-effective choice for large-scale preparation of downstream intermediates. This is particularly relevant for CROs and CDMOs seeking to minimize cost-of-goods and maximize throughput.

Differentiation from Impurities & Photoreagents

In contrast to regioisomers that are primarily characterized as safinamide impurities or photochemical tools [1], 4-benzyloxy-3-fluorobenzoic acid has a clearer path to therapeutic relevance. This distinction is valuable for intellectual property positioning and for avoiding cross-contamination risks in GMP environments.

Application
Selection Property
Validation Focus
GPR119 modulator synthesis
Documented intermediate for GPR119 agonists
Confirm target engagement and functional activity of derived compounds
Lipophilicity-driven lead optimization
Consistent computed logP profile vs. isomers
Verify solubility-permeability balance in assay media
Scale-up synthesis of fluorinated intermediates
High-yield synthetic route
Assess process robustness and cost-efficiency at target scale
Differentiation from regioisomeric impurities
Regiochemistry distinct from safinamide impurities and photoreagents
Confirm identity and purity by NMR/HPLC; rule out isomer contamination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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